Product packaging for Boc-L-methioninol(Cat. No.:CAS No. 51372-93-1)

Boc-L-methioninol

Cat. No.: B1278759
CAS No.: 51372-93-1
M. Wt: 235.35 g/mol
InChI Key: IPIBDQMAIDPJBU-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-L-Methioninol (CAS 51372-93-1) is a chiral building block where the L-methioninol amino alcohol is protected at the amine group with a tert-butoxycarbonyl (Boc) group . This protection makes the amine inert to a wide range of chemical conditions, such as bases and nucleophiles, allowing for selective reactions at the alcohol functionality during complex multi-step syntheses . The Boc group can be cleanly removed under mild acidic conditions, typically with trifluoroacetic acid (TFA), to regenerate the free amine without affecting other sensitive parts of the molecule . This compound is primarily valued in organic and medicinal chemistry research as a precursor for peptide synthesis, particularly in the construction of peptide backbones or as a component in heterocyclic compounds. Its mechanism of action revolves around serving as a protected intermediate, enabling the controlled sequential assembly of molecular structures. As with many specialized Boc-protected amino acid derivatives, this compound is classified as toxic if swallowed . This product is intended for research applications in a laboratory setting and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H21NO3S B1278759 Boc-L-methioninol CAS No. 51372-93-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(2S)-1-hydroxy-4-methylsulfanylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NO3S/c1-10(2,3)14-9(13)11-8(7-12)5-6-15-4/h8,12H,5-7H2,1-4H3,(H,11,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPIBDQMAIDPJBU-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCSC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCSC)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30450953
Record name Boc-L-methioninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51372-93-1
Record name Boc-L-methioninol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30450953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context of Amino Alcohol Derivatives in Chiral Chemistry

The use of amino alcohol derivatives in chiral chemistry has a rich history rooted in the quest for enantiomerically pure compounds. Chiral 1,2-amino alcohols, in particular, are recognized as privileged scaffolds with wide-ranging applications as drug candidates and chiral ligands. nih.gov Historically, chemists have sought efficient methods to prepare these structural motifs. nih.gov

A significant breakthrough came with the utilization of readily available natural compounds like amino acids as starting materials. acs.org Simple transformations, such as the reduction of α-amino acids, provided access to a variety of chiral compounds, including α-amino aldehydes and, crucially, α-amino alcohols. acs.org These derivatives became instrumental as chiral auxiliaries, guiding the stereochemical outcome of reactions. acs.org The development of methods to synthesize β-amino alcohols, for instance, through the reduction of N-protected N-carboxyanhydrides, further expanded the toolkit of synthetic chemists. acs.org

The versatility of amino alcohols is evident in their application in a wide array of synthetic transformations, where they influence the creation of new stereogenic centers. acs.org Their ability to form cyclic systems, such as five-membered rings, has been particularly exploited in asymmetric synthesis. acs.org

Overview of Boc L Methioninol As a Versatile Chiral Building Block

This compound as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed, having imparted its chirality to the product molecule. wikipedia.org The effectiveness of an auxiliary is determined by its ability to enforce high diastereoselectivity and its ease of removal and recovery. While this compound is a well-known chiral building block, its direct application as a recoverable chiral auxiliary covalently bonded to a reactant to induce stereoselectivity is a specialized area.

Diastereoselective Induction in Organic Reactions

The principle of using a chiral auxiliary relies on creating a new molecule where the auxiliary's existing stereocenter sterically or electronically biases the formation of a new stereocenter. wikipedia.org This control leads to the preferential formation of one diastereomer over others. In the context of this compound, its stereogenic center and functional groups can be exploited to create such a bias. For instance, the Boc-protected amino alcohol can be attached to a prochiral molecule, and the resulting steric bulk can effectively shield one face of the reactive site, forcing an incoming reagent to attack from the less hindered face. This strategy is foundational to asymmetric synthesis, enabling the construction of complex molecules with precise three-dimensional arrangements. researchgate.net

Control of Stereochemical Outcomes in Multistep Pathways

In complex, multistep syntheses, establishing the correct stereochemistry at each new chiral center is paramount. Chiral auxiliaries can play a crucial role in these pathways by exerting reliable stereochemical control over key bond-forming reactions. wikipedia.org The use of a single, effective chiral auxiliary like those derived from amino alcohols can set the stereochemistry of multiple centers in a predictable manner. For example, a strategy known as "catalytically formed chiral auxiliary" involves using asymmetric catalysis to install a transient chiral group that then directs subsequent diastereoselective reactions, demonstrating a powerful method for controlling stereochemical outcomes. nih.gov The synthesis of L-methioninol and its subsequent Boc-protection provides a stable, well-defined chiral starting material for such synthetic strategies. cardiff.ac.uk

Applications in Diels-Alder Reactions with Chiral Acrylates

The Diels-Alder reaction, a powerful carbon-carbon bond-forming cycloaddition, is a cornerstone of organic synthesis. When a chiral auxiliary is attached to the dienophile, such as an acrylate (B77674), it can effectively control the facial selectivity of the diene's approach. While various auxiliaries, including those based on oxazolidinones and menthol (B31143) derivatives, have been extensively studied and successfully applied in asymmetric Diels-Alder reactions, specific examples detailing the use of this compound for this purpose are not prominently documented in reviewed literature. harvard.edu The general strategy involves the formation of a chiral acrylate where the auxiliary creates a sterically biased environment, often enhanced by coordination to a Lewis acid, leading to high diastereoselectivity in the resulting cycloadduct. harvard.eduucla.edu

This compound Derived Ligands in Transition Metal Catalysis

A more widespread and well-documented application of this compound is its use as a precursor for chiral ligands in transition metal catalysis. In this role, the chirality of the methioninol backbone is transferred to the ligand, which in turn creates a chiral coordination sphere around a metal catalyst, enabling enantioselective transformations.

Palladium-Catalyzed Asymmetric Allylic Alkylation with Methioninol-based Ligands

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a highly valuable method for constructing stereogenic centers. The success of this reaction heavily relies on the design of the chiral ligand that coordinates to the palladium center. Modular chiral diamidophosphite ligands have been synthesized from accessible N-Boc-amino alcohols, including this compound. These ligands, when employed in palladium catalysis, have demonstrated high efficacy. For instance, (S)-methioninol-based P,S-bidentate ligands have been prepared and used in the palladium-mediated allylic substitution of substrates like (E)-1,3-diphenylallyl ethyl carbonate with nucleophiles such as dimethyl malonate.

Chiral Induction and Enantioselectivity in Metal-Mediated Transformations

The ultimate goal of using chiral ligands is to achieve high chiral induction, resulting in a significant excess of one product enantiomer over the other (enantioselectivity). Ligands derived from this compound have proven to be highly effective stereoselectors in various metal-mediated transformations. In palladium-catalyzed AAA reactions, these ligands create a well-defined chiral pocket around the metal, which differentiates between the two prochiral faces of the nucleophile or the two termini of the π-allyl-palladium intermediate. This differentiation leads to excellent enantiomeric excesses (ee). Research has shown that (S)-methioninol-based P,S-bidentate ligands can yield products with up to 98% ee in the allylic substitution of (E)-1,3-diphenylallyl ethyl carbonate. Similarly high enantioselectivities, up to 92% ee, have been recorded in allylic amination reactions. The modular nature of these ligands, synthesized from precursors like this compound, allows for systematic tuning of their steric and electronic properties to optimize catalytic activity and enantioselectivity for different substrates.

Interactive Data Table: Enantioselectivity in Palladium-Catalyzed Asymmetric Allylic Substitution with (S)-Methioninol-Derived Ligands

Ligand TypeSubstrateNucleophileEnantiomeric Excess (% ee)
(S)-methioninol-based P,S-bidentate(E)-1,3-diphenylallyl ethyl carbonateCH₂(CO₂Me)₂up to 98%
(S)-methioninol-based P,S-bidentate(E)-1,3-diphenylallyl ethyl carbonate(CH₂)₄NHup to 92%
(S)-methioninol-based P,S-bidentatecinnamyl acetateethyl 2-oxocyclohexane-1-carboxylateup to 86%
(S)-methioninol-based P,S-bidentatecinnamyl acetateethyl 2-oxocyclopentane-1-carboxylateup to 73%

This compound in Organocatalysis

This compound is a key starting material in the design of chiral organocatalysts, which operate without a central metal atom. The inherent chirality of methioninol is transferred to the catalyst, directing the stereochemical outcome of the reaction.

The design of effective organocatalysts often relies on a modular approach, starting from readily available chiral pool materials like N-Boc protected amino alcohols. rsc.orgnih.gov this compound, with its protected amine and free hydroxyl group, is an ideal candidate for derivatization into various catalyst scaffolds. The Boc-protecting group facilitates handling and purification during synthesis, while the hydroxyl group provides a reactive handle for building more complex structures. chimia.ch

A prominent class of organocatalysts that can be derived from such precursors are chiral thioureas. nih.govjst.go.jp These catalysts function as hydrogen-bond donors, activating electrophiles such as imines. By attaching the thiourea (B124793) moiety to a chiral backbone derived from a molecule like this compound, an asymmetric environment is created around the active site, enabling enantioselective transformations. nih.gov The synthesis often involves reacting the corresponding chiral amine (obtained after deprotection and modification of the amino alcohol) with an isothiocyanate. This strategy has led to a wide array of bifunctional catalysts where a basic site, like a tertiary amine, can be incorporated alongside the thiourea group to also activate the nucleophile. jst.go.jp

The aza-Henry (or nitro-Mannich) reaction, the nucleophilic addition of a nitroalkane to an imine, is a powerful carbon-carbon bond-forming reaction that produces β-nitroamines. sigmaaldrich.com The use of N-Boc-protected imines is common in these reactions. Chiral organocatalysts, particularly bifunctional thioureas, have been developed that effectively catalyze the enantioselective aza-Henry reaction between various N-Boc imines and nitroalkanes. jst.go.jpsigmaaldrich.comresearchgate.net

While many of the highly successful catalysts are based on scaffolds like Cinchona alkaloids or BINAM, their success demonstrates the viability of the thiourea catalyst model for this transformation. sigmaaldrich.comresearchgate.netresearchgate.net These catalysts activate the N-Boc imine through hydrogen bonding to the thiourea moiety, while a basic group on the catalyst deprotonates the nitroalkane, facilitating its addition. sigmaaldrich.com This dual activation model has proven effective, leading to high yields and enantioselectivities across a range of substrates. researchgate.net For instance, the reaction of N-Boc imines with nitroalkanes promoted by various thiourea-based organocatalysts can produce the corresponding β-nitroamine products with good yields and high enantioselectivities. sigmaaldrich.com

Table 2: Performance of Organocatalysts in the Asymmetric Aza-Henry Reaction of N-Boc Imines

Catalyst TypeSubstrate (N-Boc Imine)NitroalkaneCatalyst Loading (mol%)Enantiomeric Excess (ee)
Bifunctional Squaramide researchgate.netArylVarious10up to 91%
Hydroquinine-derived Thiourea researchgate.netIsatin-derivedLong-chain-78–99%
BINAM-based bis-thiourea sigmaaldrich.comArylNitromethane10up to 8%
Data compiled from studies on various organocatalytic systems. sigmaaldrich.comresearchgate.netresearchgate.net

The Strecker reaction, which involves the addition of a cyanide source to an imine, is a fundamental method for synthesizing α-amino acids. The development of catalytic, asymmetric versions of this reaction using organocatalysts has been a significant area of research. nih.gov Chiral thiourea derivatives, particularly those developed by Jacobsen and others, have emerged as highly effective catalysts for the hydrocyanation of both aldimines and ketimines, including those protected with a Boc group. libretexts.orgsigmaaldrich.com

These catalysts operate by activating the Boc-protected imine through hydrogen bonding, facilitating the enantioselective attack of the cyanide nucleophile. nih.gov The reaction can be performed with low catalyst loadings and is tolerant of a wide variety of imine substrates, including aromatic, heteroaromatic, and aliphatic variants. sigmaaldrich.comrsc.org The resulting N-Boc-protected α-aminonitriles are valuable intermediates that can be hydrolyzed to furnish non-proteinogenic α-amino acids. nih.govrsc.org The robustness of these thiourea catalysts allows for the use of practical cyanide sources, making the method scalable. nih.gov The development of such catalysts highlights the potential for derivatives of this compound to be applied in this important transformation.

Table 3: Thiourea-Catalyzed Asymmetric Strecker Reaction of Imines

Catalyst TypeImine TypeCyanide SourceCatalyst Loading (mol%)Enantiomeric Excess (ee)
Jacobsen Thiourea sigmaaldrich.comN-Boc Arylimine--Good to Excellent
Jacobsen Thiourea libretexts.orgAldimineHCN-up to 98%
Amido-Thiourea nih.govN-Benzhydryl ImineAqueous NaCN/KCN-High
Heterogeneous Organocatalyst researchgate.netN-Boc Isatin Ketimine--up to 93%
Data from various studies on asymmetric Strecker reactions. libretexts.orgsigmaaldrich.comresearchgate.netnih.gov

Boc L Methioninol in Medicinal Chemistry and Pharmaceutical Research

Role as a Pharmaceutical Intermediate and Building Block

Boc-L-methioninol serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules and pharmaceuticals. chemimpex.com Its structure is particularly valuable because it provides a stable, protected form of L-methioninol, allowing for precise chemical modifications at other sites of a target molecule. chemimpex.comchemimpex.com The tert-butyloxycarbonyl (Boc) protecting group is key to its utility; it shields the amino group from unwanted reactions during synthesis and can be removed under specific acidic conditions, such as with trifluoroacetic acid (TFA), when desired. peptide.com

This compound is a foundational component for creating drugs that require specific stereochemistry for their biological activity. chemimpex.com The inherent chirality of this compound, derived from the natural L-methionine, is essential for synthesizing enantiomerically pure pharmaceuticals, where only one stereoisomer provides the desired therapeutic effect. It is used as a starting material in multi-step syntheses to construct more complex molecular frameworks. researchgate.net For instance, it is a precursor in the creation of various amino acid derivatives and peptide-based therapeutics. chemimpex.comguidechem.com Its stability and ease of handling make it an efficient choice for both academic research and industrial pharmaceutical production. chemimpex.com

Synthesis of Bioactive Molecules and Peptide-Based Therapeutics

The application of this compound extends significantly into the synthesis of complex bioactive molecules, particularly those based on peptide structures. chemimpex.comchemimpex.com

This compound in Peptide Synthesis

In peptide synthesis, the Boc protecting group is a classic and still widely used strategy for managing the N-terminus of amino acids during the sequential building of peptide chains. peptide.comnih.gov this compound, while not an amino acid itself, is used to introduce a methioninol residue at specific positions within a peptide or to create peptidomimetics—compounds that mimic the structure and function of peptides. The primary alcohol of this compound can be further reacted to form various linkages, allowing it to be incorporated into larger molecules.

The stability of the Boc group under a range of reaction conditions, coupled with its straightforward removal, allows for controlled, stepwise synthesis. chemimpex.compeptide.com This is critical for constructing complex peptides and ensuring the final product has the correct sequence and stereochemistry. guidechem.com The use of Boc-protected amino alcohols like this compound is a key strategy in developing novel therapeutics in areas such as cancer and metabolic disorders. chemimpex.com

Development of Prodrugs and Bioavailability Enhancement

A significant application of this compound is in the development of prodrugs to enhance the bioavailability of therapeutic agents. chemimpex.comchemimpex.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form within the body. google.com This strategy is often employed to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

By incorporating this compound or its derivatives into a drug's structure, its lipophilicity can be modified, potentially enhancing its ability to cross cell membranes and improve oral bioavailability. chemimpex.comnih.gov For example, amino acid esters are a well-known prodrug strategy to improve the absorption of drugs. mdpi.com The L-valine ester of acyclovir, Valaciclovir, is a successful example that significantly improved bioavailability. mdpi.com Similarly, linking a drug to an amino alcohol derivative like methioninol can create a prodrug that is later cleaved by enzymes in the body, such as esterases, to release the active pharmaceutical ingredient. chemimpex.commdpi.com This approach is crucial for developing medications that require better absorption to be effective. chemimpex.com

Design and Synthesis of Methionine Analogs for Metabolic Pathway Studies

This compound is an important starting material for the synthesis of methionine analogs, which are indispensable tools for studying metabolic pathways. chemimpex.com Methionine is a critical amino acid involved in numerous cellular processes, including protein synthesis and methylation reactions via its active form, S-adenosyl-L-methionine (AdoMet). nih.govresearchgate.net By creating analogs of methionine, researchers can probe the function of enzymes that interact with it and investigate the consequences of metabolic disruptions. nih.govnih.gov

Researchers have used this compound to construct methionine surrogates with modified structures. nih.gov For example, a study focused on engineering methionine adenosyltransferase (MAT), the enzyme that produces AdoMet, utilized methioninol (the de-protected form of this compound) as a key analog. nih.gov This research demonstrated that specific mutants of the enzyme could preferentially use methioninol over the natural L-methionine, providing a bioorthogonal system to study enzyme function without interfering with native cellular processes. nih.gov The synthesis of such analogs from this compound is often efficient, proceeding in just a few steps with good yields. nih.govresearchgate.net These studies are vital for understanding fundamental biology and may lead to new therapeutic strategies that target metabolic pathways. researchgate.net

Application in Enzyme Inhibition Research

The structural features of this compound make it a valuable scaffold for designing enzyme inhibitors, which are critical for developing new therapeutic agents. nih.gov Cysteine proteases, in particular, are a major target class for such inhibitors due to their role in various diseases. nih.govcanterbury.ac.nz

Inhibitors for Cysteine Proteases (e.g., m-calpain and cathepsin B)

Cysteine proteases like the calpains and cathepsins are involved in a wide range of physiological and pathological processes, including apoptosis (programmed cell death), tissue remodeling, and neurodegeneration. canterbury.ac.nzabcam.cn Dysregulation of these enzymes is linked to conditions such as cancer, muscular dystrophy, and Alzheimer's disease. abcam.cnbiorxiv.org Consequently, developing potent and selective inhibitors for these enzymes is a major goal in medicinal chemistry. nih.gov

While direct synthesis of inhibitors for m-calpain and cathepsin B from this compound is not extensively detailed in the provided search results, the compound serves as a building block for peptide-like molecules that are the foundation of many such inhibitors. canterbury.ac.nz Inhibitors of these proteases are often peptide-based, featuring specific amino acid sequences that bind to the enzyme's active site. canterbury.ac.nz For example, the natural product E-64 is a well-known irreversible inhibitor of many cysteine proteases, including cathepsins B and L, and calpain. biorxiv.orgmdpi.com Synthetic analogs of E-64 have been developed to achieve selectivity for specific proteases. biorxiv.org

The general strategy for creating such inhibitors involves a "warhead" group that reacts with the active site cysteine, attached to a peptide "address" region that provides selectivity by interacting with the enzyme's substrate-binding pockets. canterbury.ac.nz this compound can be used to synthesize the peptide backbone or peptidomimetic structures that form this address region, guiding the inhibitor to its intended target.

Understanding Enzyme Mechanisms Involving Sulfur-Containing Amino Acids

This compound serves as a valuable chemical tool for investigating the complex mechanisms of enzymes that metabolize sulfur-containing amino acids. Its structure, which mimics the natural amino acid methionine, allows it to be used in the design and synthesis of molecular probes and inhibitors that can elucidate enzyme function, substrate specificity, and catalytic processes. The tert-butyloxycarbonyl (Boc) protecting group provides stability and facilitates the synthesis of more complex derivatives for studying these enzymatic pathways. chemimpex.comchemimpex.com

Researchers utilize this compound as a foundational building block to create analogs and inhibitors targeted at specific enzymes. guidechem.comchemscene.com For instance, it is employed in the synthesis of compounds used in studies aimed at understanding enzyme mechanisms, particularly those involving sulfur-containing amino acids, which provides insights into metabolic pathways. chemimpex.com The study of enzymes like methionine γ-lyase (MGL), a key enzyme in the degradation of sulfur-containing amino acids, benefits from such derivatives. wikipedia.orgnih.gov By creating modified substrates or inhibitors derived from this compound, scientists can probe the active sites of these enzymes.

One area of research involves its incorporation into dipeptide structures to investigate protease inhibition. For example, the synthesis of Boc-L-valine-L-methioninol has been documented in the context of creating inhibitors for cysteine proteases like cathepsins. canterbury.ac.nz These studies help in mapping the enzyme's substrate-binding pockets and understanding the structural requirements for inhibition. Such insights are crucial for the rational design of therapeutic agents that target enzymes implicated in various diseases. canterbury.ac.nz The metabolism of sulfur-containing amino acids is essential for numerous biological processes, and its regulation is critical for cellular health. wikipedia.orgmpg.de

Below is a table summarizing the application of this compound derivatives in the study of enzymes acting on sulfur-containing amino acids.

Enzyme/Enzyme FamilyRole of this compound DerivativeResearch Focus
Cysteine Proteases (e.g., Cathepsin B)Building block for dipeptide inhibitors (e.g., Boc-L-valine-L-methioninol)To study structure-activity relationships and design selective inhibitors for proteases involved in disease. canterbury.ac.nz
Methionine γ-lyase (MGL)Precursor for substrate analogs and inhibitorsTo investigate the catalytic mechanism and regulation of methionine metabolism. wikipedia.orgnih.gov
General Sulfur-Containing Amino Acid Metabolizing EnzymesSynthetic precursor for molecular probesTo provide insights into metabolic pathways and enzyme function. chemimpex.com

Radiolabeled this compound Derivatives in Imaging and Diagnostics

In the field of molecular imaging, particularly Positron Emission Tomography (PET), radiolabeled amino acids have emerged as crucial diagnostic tracers, especially in neuro-oncology. nih.gov While L-[methyl-11C]Methionine ([11C]Met) is a well-established PET tracer, the short half-life of Carbon-11 (approx. 20 minutes) limits its widespread use. nih.govresearchgate.net This has spurred the development of amino acid derivatives labeled with longer-lived radionuclides, such as Fluorine-18 (18F, half-life approx. 110 minutes) and Gallium-68 (68Ga, half-life approx. 68 minutes). nih.govmdpi.com

This compound plays a significant role as a precursor and a key component in the synthesis of these advanced radiolabeled probes. chemimpex.com Its protected amino alcohol structure is ideal for chemical modification and conjugation to chelating agents or other molecular scaffolds necessary for radiolabeling. chemimpex.comgoogle.com The process of bioconjugation, where a biomolecule is attached to an imaging agent, can be facilitated by using derivatives of this compound to enhance targeting capabilities. chemimpex.com

For example, peptide sequences containing methioninol can be synthesized and then coupled with a bifunctional chelator, such as a tris(3,4-hydroxypyridinone) (THP) derivative. mdpi.com This conjugate can then be used to chelate a radiometal like 68Ga. Such kit-based precursors allow for the rapid and efficient preparation of PET radiopharmaceuticals. mdpi.com These imaging agents can be designed to target specific biological markers, such as the glucagon-like peptide-1 (GLP-1) receptor in certain cancers. mdpi.com The development of these complex imaging agents from versatile building blocks like this compound is critical for advancing diagnostic capabilities for various pathologies. google.com

The table below details examples of how this compound derivatives can be conceptualized for use in developing radiolabeled imaging agents.

RadionuclideDerivative ConceptPotential Diagnostic Application
11CPrecursor for synthesizing analogs of L-[methyl-11C]MethionineTumor imaging, studying protein synthesis and amino acid transport. nih.govresearchgate.net
18FBuilding block for 18F-labeled methioninol-containing peptidesBroader accessibility for tumor imaging due to longer half-life. nih.gov
68GaConjugated to a peptide-chelator (e.g., THP-peptide) constructKit-based preparation for PET imaging of specific receptors, such as GLP-1R in neuroendocrine tumors. mdpi.com
3H / 14C / 35SUsed in the synthesis of non-imaging radiolabeled tracersIn vitro metabolic labeling, protein degradation, and transport studies. revvity.com

Advanced Characterization and Computational Studies of Boc L Methioninol

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental tools for the structural verification and analysis of organic molecules like Boc-L-methioninol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information to confirm the molecule's identity and structural integrity. While this compound is commercially available, detailed spectral analyses are not extensively published. biocrick.comtcichemicals.com Therefore, the following sections describe the expected spectroscopic characteristics based on the known structure of the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal integrations, and coupling patterns in ¹H and ¹³C NMR spectra, the precise connectivity of atoms can be determined. For this compound, NMR confirms the presence of the Boc protecting group, the butanol backbone, and the methyl thioether side chain. A certificate of analysis for a commercial sample of this compound confirms that its NMR spectrum is consistent with the expected structure. biocrick.com

Based on its structure, the following ¹H and ¹³C NMR chemical shifts are predicted.

Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are in ppm. Multiplicity for ¹H NMR is abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet).

¹H NMR Predictions
Functional Group Assignment Predicted Shift (ppm) Multiplicity Integration
Boc Group (CH ₃)₃C- ~1.44 s 9H
Thioether S-CH ~2.10 s 3H
Alkyl Chain -CH ₂-S- ~2.55 t 2H
Alkyl Chain -CH ₂-CH₂-S- ~1.85-2.00 m 2H
Backbone -CH (NH)- ~3.70-3.85 m 1H
Alcohol -CH ₂-OH ~3.50-3.65 m 2H
Amide -NH - ~4.90 d 1H

¹³C NMR Predictions

Functional Group Assignment Predicted Shift (ppm)
Thioether S-C H₃ ~15.5
Boc Group (CH₃)₃C - ~28.5
Alkyl Chain -C H₂-S- ~30.0
Alkyl Chain -C H₂-CH₂-S- ~32.0
Backbone -C H(NH)- ~52.0
Alcohol -C H₂-OH ~65.0
Boc Group (CH₃)₃C -O- ~79.5

Mass spectrometry is a critical analytical technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). This method provides definitive confirmation of the elemental composition when using high-resolution mass spectrometry (HRMS). The molecular formula of this compound is C10H21NO3S, corresponding to a monoisotopic mass of approximately 235.1242 g/mol . chemimpex.com Electrospray ionization (ESI) is a common method for analyzing such molecules, typically yielding a protonated molecular ion [M+H]⁺. Analysis of the fragmentation pattern can further corroborate the structure.

Predicted Mass Spectrometry Data for this compound

Ion Formula Predicted m/z Description
[M+H]⁺ [C₁₀H₂₂NO₃S]⁺ 236.1315 Protonated molecular ion
[M+Na]⁺ [C₁₀H₂₁NNaO₃S]⁺ 258.1134 Sodium adduct
[M-C₄H₈]⁺ or [M-56+H]⁺ [C₆H₁₄NO₃S]⁺ 180.0689 Loss of isobutylene (B52900) from Boc group

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and O-H groups, the C=O of the carbamate, and the C-O and C-S bonds. These key signals confirm the presence of the alcohol, the Boc-protecting group, and the thioether side chain.

Predicted Infrared (IR) Spectroscopy Data for this compound

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
Alcohol O-H stretch 3200-3500 Strong, Broad
Amide N-H stretch 3200-3400 Medium
Alkane C-H stretch 2850-2960 Medium-Strong
Carbonyl (Urethane) C=O stretch 1680-1700 Strong
Amide N-H bend 1510-1540 Medium
Alcohol/Urethane (B1682113) C-O stretch 1050-1250 Strong

Computational Chemistry and Modeling

Computational methods are powerful tools for investigating molecular properties that can be difficult to study experimentally. Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations offer a microscopic view of molecular structure, stability, and conformational dynamics.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It can be employed to predict a wide range of properties, including optimized molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts. arxiv.org For this compound, DFT calculations could determine the most stable (lowest energy) conformation by analyzing the potential energy surface associated with rotations around its single bonds.

Studies on related methionine derivatives and other metal-amino acid complexes have successfully used DFT to predict structures and compare them with experimental data. rsc.org Such calculations on this compound would allow for the determination of key structural parameters like bond lengths, bond angles, and dihedral angles. Furthermore, theoretical predictions of IR and NMR spectra can aid in the interpretation of experimental results. Research on radical S-adenosyl-l-methionine enzymes has also utilized DFT to evaluate structural models of intermediates involving methionine. nih.gov

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape. The presence of multiple rotatable single bonds allows the molecule to adopt numerous conformations in solution.

MD simulations can map the accessible conformations and the transitions between them, providing insight into the molecule's flexibility and preferred shapes. Studies on the conformational equilibrium of Boc-protected amino acid esters have shown that they exist as a mixture of rotamers (Z and E isomers) around the urethane C-N bond, with the equilibrium being influenced by the environment. acs.org Similar simulations for this compound would reveal the dynamic behavior of its backbone and side chain, which is crucial for understanding its interactions in chemical reactions or biological systems. The conformational analysis of other N-protected β-amino alcohols has also been successfully characterized using crystallographic and computational methods, providing a framework for how such studies would be applied to this compound. rsc.org

Emerging Research Areas and Future Perspectives

Boc-L-methioninol in Polymer Chemistry and Materials Science

The incorporation of chiral units derived from amino acids into polymers is a powerful strategy for creating materials with sophisticated properties. This compound, as a derivative of a natural amino acid, is a valuable monomer for the synthesis of such polymers, leading to applications in biocompatible materials and drug delivery.

Synthesis of Chiral Polymers from Boc-Amino Acid Monomers

The synthesis of chiral polymers often begins with the modification of Boc-protected amino acids or their derivatives to introduce a polymerizable group, such as a methacrylate (B99206) or acrylate (B77674). Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization are then employed to produce well-defined polymers with controlled molecular weights and narrow molecular weight distributions. rsc.orgnih.gov For instance, monomers like Boc-L-alanine methacryloyloxyethyl ester (Boc-Ala-HEMA) and Boc-L-phenylalanine methacryloyloxyethyl ester (Boc-Phe-HEMA) have been successfully polymerized via RAFT. rsc.org This controlled polymerization process allows for the creation of homopolymers and block copolymers with precise architectures. rsc.orgnih.gov

A similar strategy can be applied to this compound, first converting it into a vinyl monomer. The resulting Boc-protected, methionine-side-chain-containing polymer can then be deprotected under acidic conditions, exposing the primary amine groups and yielding a cationic, pH-responsive polymer. nih.govacs.org The inherent chirality of the L-methioninol building block is transferred to the polymer, influencing its secondary structure and optical activity. nih.govacs.org This general approach has been used to create a variety of chiral polymers from different Boc-amino acids, demonstrating a robust and versatile platform for materials design. researchgate.netacs.org

Applications in Biocompatible Materials and Drug Delivery Systems

Polymers derived from amino acids are attractive for biomedical applications due to their inherent biocompatibility and biodegradability. nih.gov Methionine-containing polymers, in particular, have shown promise. For example, a zwitterionic polymer derived from a methionine-based monomer demonstrated excellent antifouling properties, resisting protein aggregation, which is a critical feature for materials used in biological environments. rsc.org

The polymers synthesized from Boc-amino acid monomers are often pH-responsive, a quality that is highly desirable for drug delivery systems. nih.govacs.org The deprotection of the Boc group yields cationic polymers that can interact with negatively charged biological molecules and can be designed to release a therapeutic payload in response to specific pH changes, such as those found in tumor microenvironments or within endosomes. Furthermore, this compound itself is utilized in bioconjugation techniques, where it facilitates the attachment of biomolecules to drugs or imaging agents, thereby enhancing their targeting capabilities and efficacy. chemimpex.comchemimpex.com This dual role, both as a monomer for functional polymers and as a linker in bioconjugates, underscores its importance in the development of advanced drug delivery platforms.

Integration of this compound in Supramolecular Chemistry

Supramolecular chemistry involves the design of complex assemblies formed through non-covalent interactions. Short, protected peptides are excellent building blocks for these structures due to their ability to self-organize through hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.net

Boc-protected di- and tripeptides have been shown to self-assemble into a variety of ordered nanostructures, including nanofibers, nanobelts, and helical motifs. researchgate.netmdpi.com For example, a derivative of a Boc-diphenylalanine dipeptide was found to form supramolecular structures whose morphology could be tuned by adjusting the solvent system. mdpi.com The presence of the bulky, aromatic Boc group can influence the packing and assembly of these peptide-based structures. Given its structure, this compound can be readily incorporated into such peptide sequences. The thioether side chain of the methionine residue offers an additional site for coordination with metal ions or for forming specific intermolecular contacts, potentially leading to novel supramolecular architectures and materials. mdpi.com The study of these simple, self-assembling systems may also provide insights into the organization of peptides in prebiotic environments. researchgate.net

Catalytic Activity of this compound-Derived Peptides in Prebiotic Chemistry

While the Boc group itself is a modern synthetic invention, the study of simple peptides and their derivatives is central to understanding the origins of life. Research in prebiotic chemistry investigates how simple molecules could have formed catalytically active structures on the early Earth. Short, random peptides are considered prime candidates for primitive organocatalysts. mdpi.com

Studies have shown that simple dipeptides, such as seryl-histidine, can catalyze peptide bond formation, demonstrating that complex enzymes are not required for this fundamental biological reaction. mdpi.com Furthermore, research indicates that peptides could emerge from simple chemical reaction networks (CRNs) involving common substances like bicarbonate and ammonium (B1175870) under hydrothermal conditions, and that these peptides could, in turn, exhibit autocatalytic properties. iue.ac.cn These early peptides were likely composed of a limited set of simpler amino acids. nih.gov Peptides containing methioninol, derived from the proteinogenic amino acid methionine, could have played a role in these early catalytic processes. The thioether group in the methionine side chain could have participated in redox reactions or metal ion coordination, contributing to the catalytic repertoire of prebiotic peptides and bridging the gap between simple geochemistry and the emergence of biochemistry. nih.gov

Novel Methodologies for Efficient this compound Synthesis and Utilization

The development of efficient synthetic methods is crucial for making key building blocks like this compound readily available for research and development. The standard method for creating Boc-protected amino compounds involves the reaction of the amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgchemicalbook.com

Table 1: Synthesis of Methionine Analogue Ethers from N-Boc-L-methioninol

This table summarizes the two-step synthesis and yields of various ether analogues starting from N-Boc-L-methioninol, as detailed in the referenced study. nih.gov

Analogue Name Step 1 Intermediate Step 2 Product Overall Yield
metolEt N-Boc-S-ethyl-homocysteinol S-Ethyl-homocysteinol 81%
metolPr N-Boc-S-propyl-homocysteinol S-Propyl-homocysteinol 78%
metolBu N-Boc-S-butyl-homocysteinol S-Butyl-homocysteinol 79%
metolPh N-Boc-S-phenyl-homocysteinol S-Phenyl-homocysteinol 49%

Data sourced from supplementary information in P.I. Martin et al., 2018. nih.gov

These efficient methodologies for the utilization of this compound enable the creation of diverse molecular probes and potential therapeutic agents, expanding its application in chemical biology and drug discovery.

Potential in New Therapeutic Modalities and Biotechnological Applications

This compound is a key starting material for developing new therapeutic and biotechnological tools. chemimpex.comchemimpex.com Its derivatives are being explored for their potential in creating prodrugs that can enhance the bioavailability of pharmaceuticals. chemimpex.comchemimpex.com

A significant area of application is in the development of bioorthogonal platforms for studying enzymes. Researchers have synthesized methionine analogues from this compound to probe the active site of human methionine adenosyltransferase (hMAT2A), an enzyme crucial for cellular methylation. nih.gov By engineering mutant versions of hMAT2A, they were able to create an enzyme that preferentially uses a methioninol-derived analogue (metol) over the natural substrate, L-Met.

Table 2: Kinetic Parameters of Wild-Type and Mutant hMAT2A

This table compares the catalytic efficiency (kcat/Km) of the wild-type (wt) enzyme and the engineered K289L mutant with the natural substrate (L-Met) and the this compound-derived analogue (metol).

Enzyme Substrate Km (µM) kcat (min-1) kcat/Km (M-1min-1)
wt-hMAT2A L-Met 200 ± 40 1.1 ± 0.1 5500
wt-hMAT2A metol (B52040) 3500 ± 500 0.48 ± 0.04 140
K289L L-Met 380 ± 50 0.046 ± 0.002 120
K289L metol 290 ± 40 0.14 ± 0.01 480

Data sourced from P.I. Martin et al., 2018. nih.gov

The results show that the engineered K289L mutant exhibits a 4-fold specificity preference for the analogue metol over the natural substrate L-Met. nih.gov This type of enzyme engineering, enabled by the synthesis of custom analogues from precursors like this compound, opens the door to creating bioorthogonal systems for labeling and tracking methylation events in living cells, offering powerful new tools for diagnostics and for studying diseases like cancer where methylation is often dysregulated. nih.gov

Q & A

Q. What are the standard methods for synthesizing and characterizing Boc-L-methioninol in academic research?

  • Methodological Answer : Synthesis typically involves the tert-butoxycarbonyl (Boc) protection of L-methioninol under anhydrous conditions using Boc-OSu (N-hydroxysuccinimide ester) in the presence of a base like triethylamine. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the Boc group’s presence and the stereochemistry of the methioninol backbone. High-performance liquid chromatography (HPLC) with UV detection (e.g., at 220 nm) is used to assess purity (>95% recommended for most applications). For novel derivatives, elemental analysis or mass spectrometry (MS) should validate molecular composition .

Q. How should researchers handle and store this compound to ensure stability and reproducibility?

  • Methodological Answer : Store the compound in airtight, light-protected containers at -20°C to prevent degradation of the Boc group and oxidation of the methionine side chain. Prior to use, equilibrate to room temperature in a desiccator to avoid moisture absorption. For solutions, use anhydrous solvents (e.g., dimethylformamide or dichloromethane) and work under inert gas (N₂ or Ar) to minimize thioether oxidation. Safety protocols, including fume hood use and PPE (gloves, lab coat), are critical due to potential irritant properties .

Q. What are the primary applications of this compound in peptide chemistry?

  • Methodological Answer : The compound is widely used as a building block in solid-phase peptide synthesis (SPPS). Its Boc-protected amine allows selective deprotection under acidic conditions (e.g., trifluoroacetic acid) without affecting other functional groups. The methioninol moiety serves as a flexible linker or spacer in peptide conjugates, particularly in studies probing redox-active motifs (e.g., methionine sulfoxide formation). For reproducibility, ensure coupling efficiency via Kaiser tests or HPLC monitoring after each synthesis cycle .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., NMR or MS) when characterizing this compound derivatives?

  • Methodological Answer : Contradictions often arise from impurities, solvent artifacts, or stereochemical anomalies. First, repeat purification (e.g., recrystallization or preparative HPLC) and reacquire spectra. Compare experimental NMR shifts with computational predictions (e.g., DFT-based tools) or literature analogs. For MS discrepancies, employ high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns or adducts. Cross-validate with alternative techniques like infrared (IR) spectroscopy or X-ray crystallography if available. Document all raw data in supplementary materials to enable peer validation .

Q. What experimental design considerations are critical when incorporating this compound into enzyme inhibition assays?

  • Methodological Answer : Design dose-response curves with at least six concentrations of this compound to calculate IC₅₀ values accurately. Include controls for non-specific thiol interactions (e.g., dithiothreitol or glutathione) and Boc-group hydrolysis (assess via HPLC). For time-dependent inhibition, pre-incubate the compound with the enzyme before substrate addition. Use orthogonal assays (e.g., fluorescence polarization or surface plasmon resonance) to confirm binding specificity. Statistical power analysis should guide sample size to detect meaningful effect sizes .

Q. How can researchers address low coupling efficiency of this compound in SPPS?

  • Methodological Answer : Low coupling efficiency may result from steric hindrance or oxidation of the methioninol side chain. Optimize by:
  • Activating the Boc-protected amino alcohol with HOBt/DIC (1:1 molar ratio) in DMF.
  • Extending coupling times to 2–4 hours and monitoring via ninhydrin tests.
  • Introducing a "double coupling" step or microwave-assisted synthesis (40–60°C, 10–20 W).
  • Reducing disulfide formation by adding 1% v/v thiol scavengers (e.g., tris(2-carboxyethyl)phosphine) to the resin slurry .

Q. What strategies are recommended for integrating this compound into meta-analyses of peptide-based drug discovery studies?

  • Methodological Answer : Systematically extract data on this compound’s role in peptide stability, bioavailability, or target engagement from peer-reviewed studies. Use PICO frameworks (Population: peptide-drug conjugates; Intervention: this compound incorporation; Comparison: other linkers; Outcome: pharmacokinetic metrics) to structure search terms. Assess heterogeneity via I² statistics and subgroup analyses (e.g., by peptide length or therapeutic area). Address publication bias with funnel plots and sensitivity analyses. Collaborate with information specialists to ensure comprehensive database coverage (e.g., PubMed, Embase) .

Methodological Best Practices

  • Reproducibility : Document synthesis protocols, purification steps, and analytical parameters in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to enable replication .
  • Ethical Compliance : Declare conflicts of interest and adhere to institutional safety reviews when using this compound in biological assays .
  • Data Sharing : Archive raw spectra, chromatograms, and assay datasets in public repositories (e.g., Zenodo) with persistent identifiers .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.